N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
“N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These compounds contain the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Molecular Structure Analysis
The molecular structure of this compound is complex. The pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine system of this new CLK1 and DYRK1A kinases inhibitor is nearly planar with a mean out-of-plane deviation of 0.025 Å with the largest deviation of 0.0424 (18) Å for atom N12 .Mechanism of Action
The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . They also target various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-5-28(6-2)23-26-21(25-19-14-17(30-3)12-13-20(19)31-4)18-15-24-29(22(18)27-23)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIBIWNTVLCGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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